N'-(2-ethylhexanoyl)-3-methylbenzohydrazide
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Overview
Description
N’-(2-ethylhexanoyl)-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a benzene ring, which is further substituted with a 2-ethylhexanoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethylhexanoyl)-3-methylbenzohydrazide typically involves the reaction of 3-methylbenzoic acid hydrazide with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-ethylhexanoyl)-3-methylbenzohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethylhexanoyl)-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzohydrazides.
Scientific Research Applications
N’-(2-ethylhexanoyl)-3-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazides.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N’-(2-ethylhexanoyl)-3-methylbenzohydrazide exerts its effects involves interactions with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or other proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylhexanoyl)-N’-sulfonylhydrazines
- N-(2-ethylhexanoyl)-3-methylvaline
- 2-ethylhexanoyl chloride
Uniqueness
N’-(2-ethylhexanoyl)-3-methylbenzohydrazide is unique due to its specific substitution pattern on the benzene ring and the presence of both the 2-ethylhexanoyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
N'-(2-ethylhexanoyl)-3-methylbenzohydrazide |
InChI |
InChI=1S/C16H24N2O2/c1-4-6-9-13(5-2)15(19)17-18-16(20)14-10-7-8-12(3)11-14/h7-8,10-11,13H,4-6,9H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
QFLSYQBXOKVKKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NNC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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